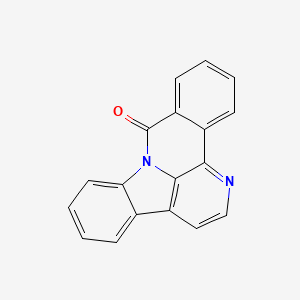

9H-Benz(c)indolo(3,2,1-ij)(1,5)naphthyridin-9-one

Description

9H-Benz(c)indolo(3,2,1-ij)(1,5)naphthyridin-9-one is a fused polycyclic heteroaromatic compound characterized by a naphthyridine core fused with indole and benzene rings. Derivatives of this compound, such as [(10,11-Dimethoxy-9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetate (C₂₂H₁₅N₂O₆, MW 403.37), are synthesized via modifications like methoxy and acetate substitutions, which influence solubility and pharmacological profiles .

Properties

CAS No. |

38478-71-6 |

|---|---|

Molecular Formula |

C18H10N2O |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,8(20),9,11,13,15,17-nonaen-19-one |

InChI |

InChI=1S/C18H10N2O/c21-18-14-7-2-1-6-12(14)16-17-13(9-10-19-16)11-5-3-4-8-15(11)20(17)18/h1-10H |

InChI Key |

VODSHQYSLMKQCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC=CC4=C3N(C2=O)C5=CC=CC=C45 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 9H-Benz©indolo(3,2,1-ij)(1,5)naphthyridin-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted indoles and naphthyridines can be subjected to cyclization reactions using strong acids or bases as catalysts .

Industrial Production Methods:

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 9H-Benz©indolo(3,2,1-ij)(1,5)naphthyridin-9-one can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

9H-Benz(c)indolo(3,2,1-ij)(1,5)naphthyridin-9-one has been identified as a promising scaffold for drug development due to its unique structure and biological activity.

- Kinase Inhibition : Studies have shown its potential as a Fyn kinase inhibitor, which is relevant in various cellular processes related to cancer and neurodegenerative diseases .

Neurodegenerative Diseases

Research indicates that derivatives of this compound may have therapeutic applications in treating conditions such as Alzheimer's disease. Its ability to modulate signaling pathways involved in neuronal health makes it a candidate for further exploration .

Anticancer Properties

The compound has been evaluated for its anticancer activities. For instance, modifications to its structure have been shown to enhance cytotoxicity against human tumor cell lines .

Antimicrobial Activity

The compound exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics or enhancing existing ones against resistant strains .

Case Study 1: Kinase Inhibition

A study demonstrated that 9H-Benz(c)indolo(3,2,1-ij)(1,5)naphthyridin-9-one effectively inhibits Fyn kinase through binding at the active site. This interaction prevents phosphorylation of downstream targets involved in cell proliferation and survival pathways, indicating its potential use in cancer therapy.

Case Study 2: Neuroprotective Effects

In preclinical models of Alzheimer's disease, derivatives of this compound showed promise by reducing amyloid-beta accumulation and improving cognitive functions. These findings highlight its therapeutic potential in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 9H-Benz©indolo(3,2,1-ij)(1,5)naphthyridin-9-one involves its interaction with molecular targets such as kinases. For instance, it can inhibit Fyn kinase by binding to its active site, thereby preventing the phosphorylation of downstream targets. This inhibition can modulate various signaling pathways involved in cell growth, differentiation, and survival .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The target compound and its analogues share a fused naphthyridine-indole scaffold but differ in substituents and saturation states:

Key Observations :

Physical and Chemical Properties

Analysis :

- Polarity : The pyrazolo-pyrimidinyl hydrazone derivative has a higher polar surface area (89.4 Ų) due to multiple nitrogen and oxygen atoms, suggesting lower membrane permeability .

- Lipophilicity : The base compound’s predicted LogP (3.5) indicates moderate lipophilicity, suitable for blood-brain barrier penetration, whereas the hexahydro derivative’s lower LogP (2.1) may favor aqueous solubility .

Biological Activity

9H-Benz(c)indolo(3,2,1-ij)(1,5)naphthyridin-9-one (CAS Number: 23749-58-8) is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and neuroprotective effects. The discussion is supported by case studies and research findings from various sources.

Chemical Structure

The compound is characterized by the molecular formula , featuring a complex indole and naphthyridine structure that contributes to its biological properties.

1. Anticancer Activity

Research has demonstrated that 9H-Benz(c)indolo(3,2,1-ij)(1,5)naphthyridin-9-one exhibits potent anticancer effects against various cancer cell lines.

- Case Study : A study conducted on human cancer cell lines (HeLa, MCF7, HepG2) revealed that the compound significantly inhibited cell proliferation. The IC50 values indicated strong cytotoxicity comparable to established chemotherapeutic agents such as carboplatin .

2. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in the context of lysine methyltransferases and other related enzymes.

- Research Findings : Inhibitory assays indicated that 9H-Benz(c)indolo(3,2,1-ij)(1,5)naphthyridin-9-one effectively reduced the activity of several enzymes involved in metabolic pathways. The structure-activity relationship analysis highlighted that modifications in its structure could enhance its inhibitory effects .

3. Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties.

- Case Study : A recent study evaluated the neuroprotective effects of 9H-Benz(c)indolo(3,2,1-ij)(1,5)naphthyridin-9-one in models of oxidative stress. Results indicated a significant reduction in neuronal cell death and improved survival rates compared to control groups .

The biological activities of 9H-Benz(c)indolo(3,2,1-ij)(1,5)naphthyridin-9-one are thought to be mediated through multiple pathways:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Inhibition of Cell Proliferation : It interferes with cell cycle progression by inhibiting cyclin-dependent kinases.

- Oxidative Stress Modulation : The compound reduces reactive oxygen species (ROS) levels, thereby protecting neuronal cells from oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.